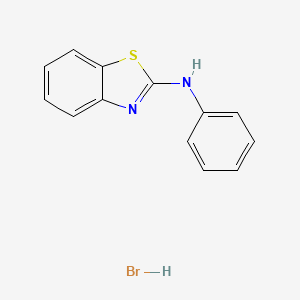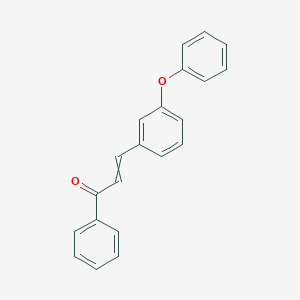
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- is an organosilicon compound with the molecular formula C20H22OSi2 It is a derivative of disiloxane, characterized by the presence of two phenylethynyl groups attached to the silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with phenylacetylene. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes in the presence of a catalyst.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Substitution: Reaction with nucleophiles to replace the phenylethynyl groups
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, inert atmosphere, elevated temperatures.
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Formation of silanols or siloxanes.
Substitution: Formation of substituted disiloxanes with different functional groups
Applications De Recherche Scientifique
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, such as silicone polymers and resins.
Organic Synthesis: Acts as a reagent in various organic reactions, including hydrosilylation and dehydrogenative silylation.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a precursor for other organosilicon compounds .
Mécanisme D'action
The mechanism of action of disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds and phenylethynyl groups. These functional groups allow the compound to undergo hydrosilylation, oxidation, and substitution reactions, leading to the formation of diverse organosilicon products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)-: Similar structure but with methyl groups instead of phenylethynyl groups.
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)-: Contains pentafluorophenyl groups instead of phenylethynyl groups.
1,1,3,3-Tetramethyldisiloxane: Lacks the phenylethynyl groups and is used as a reducing agent and hydrosilylation reagent.
Uniqueness
The phenylethynyl groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Propriétés
Numéro CAS |
172228-59-0 |
|---|---|
Formule moléculaire |
C20H22OSi2 |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
[dimethyl(2-phenylethynyl)silyl]oxy-dimethyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C20H22OSi2/c1-22(2,17-15-19-11-7-5-8-12-19)21-23(3,4)18-16-20-13-9-6-10-14-20/h5-14H,1-4H3 |
Clé InChI |
JDWXOKUPUSHCPB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C#CC1=CC=CC=C1)O[Si](C)(C)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


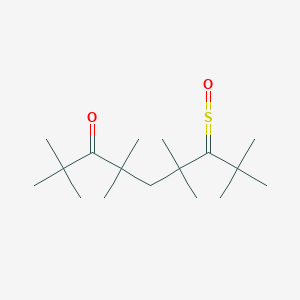
![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)


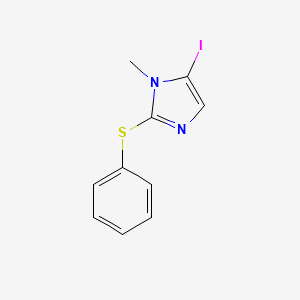
![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
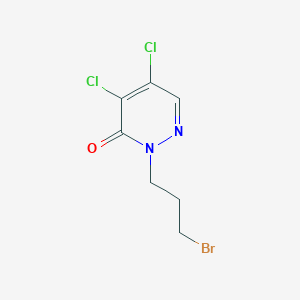


![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)
